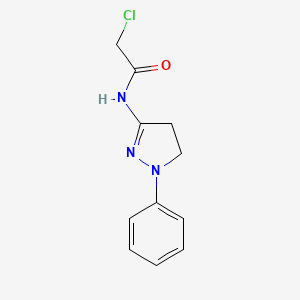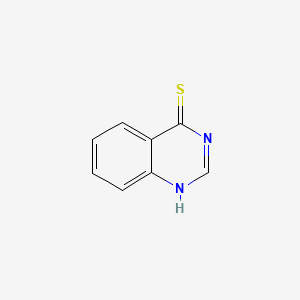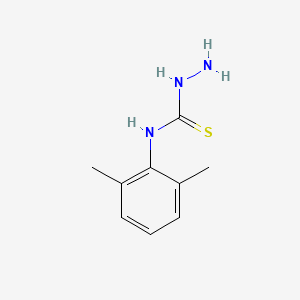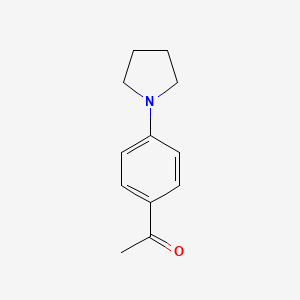
2-氯-N-(1-苯基-4,5-二氢-1H-吡唑-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物在结构上与吡唑化合物相似,已被发现具有抗病毒活性 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物对甲型流感病毒表现出抑制作用 .
抗炎特性
吲哚衍生物也被发现具有抗炎特性 . 这表明,像“2-氯-N-(1-苯基-4,5-二氢-1H-吡唑-3-基)乙酰胺”这样的吡唑化合物可能用于治疗炎症性疾病。
抗癌潜力
吲哚衍生物已显示出抗癌特性 . 鉴于吲哚和吡唑化合物之间的结构相似性,“2-氯-N-(1-苯基-4,5-二氢-1H-吡唑-3-基)乙酰胺”也可能具有抗癌潜力。
抗利什曼原虫和抗疟活性
肼偶联的吡唑衍生物已显示出有希望的抗利什曼原虫和抗疟活性 . 这表明,“2-氯-N-(1-苯基-4,5-二氢-1H-吡唑-3-基)乙酰胺”可能用于治疗利什曼病和疟疾。
抗菌特性
吡唑化合物已被发现具有抗菌特性 . 这表明,“2-氯-N-(1-苯基-4,5-二氢-1H-吡唑-3-基)乙酰胺”可能用作抗菌剂。
抗结核药物
一些吡唑衍生物被设计为有希望的抗结核药物 . 这表明,“2-氯-N-(1-苯基-4,5-二氢-1H-吡唑-3-基)乙酰胺”可能用于治疗结核病。
未来方向
Future research could focus on exploring the potential biological activities of this compound, given that compounds with similar structures have shown a range of biological activities . Additionally, further studies could aim to optimize the synthesis process and investigate the chemical reactions this compound can participate in.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause significant changes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to have potent antiviral activities, with inhibitory activity against influenza a .
生化分析
Biochemical Properties
2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cholinesterase, suggesting its potential as a neuroprotective agent . The compound binds to the active site of cholinesterase, inhibiting its activity and thereby modulating neurotransmitter levels. Additionally, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide interacts with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and function.
Cellular Effects
The effects of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can upregulate anti-inflammatory genes while downregulating pro-inflammatory ones, thereby reducing inflammation. Additionally, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and van der Waals forces . This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound inhibits cholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This leads to increased acetylcholine levels, enhancing neurotransmission. Furthermore, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Over time, its inhibitory effects on enzymes and cellular processes may diminish due to degradation. Long-term studies have shown that continuous exposure to 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximum therapeutic benefits without adverse effects. Beyond this range, the risk of toxicity increases significantly.
Metabolic Pathways
2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution is influenced by factors such as lipid solubility and protein binding affinity.
Subcellular Localization
The subcellular localization of 2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments or organelles.
属性
IUPAC Name |
2-chloro-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-11(16)13-10-6-7-15(14-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYNDTQQAFHGLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1NC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)




![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)





